2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate
Overview
Description
Scientific Research Applications
Conformational Structure and Quantum-Chemical Investigation
Research on unsymmetrical monomethine cyanine dyes, which include compounds related to 2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate, has been conducted to understand their conformational features in solution and solid state. Investigations using NMR spectroscopy and X-ray diffraction have revealed insights into the molecule's conformational transformations, energy barriers, and isomerization processes (Ryabitskii et al., 2010).
Synthesis and Electrochemical Properties
Studies on the synthesis of various compounds, including those related to this compound, have been conducted to explore their potential applications. For instance, the reaction of benzothiazol derivatives with cobalt(II) salts has been explored, leading to the creation of complexes with distinctive electrochemical properties and potential applications in fields like catalysis and material science (Sobiesiak et al., 2010).
Photophysical Properties and Dye Applications
The study of thiacarbocyanine dyes, closely related to benzothiazolium derivatives, offers insights into their potential as functional dyes. Research has been conducted on the formation of dimers and tetramers, along with the investigation of their photophysical properties, such as absorption band shifts. These findings are crucial for applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and biological imaging (Avakyan et al., 2014).
Fluorescent Probes for Biological Applications
Benzothiazole derivatives have been synthesized and studied for their potential as fluorescent probes. For example, the benzothiazole dye trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate has been investigated for its use in detecting amyloid fibrils, a key aspect in studying neurodegenerative diseases (Sulatskaya et al., 2018).
Chemical Synthesis and Reactions
Studies focusing on the synthesis and reactions of benzothiazolium perchlorate derivatives provide a fundamental understanding of their chemical behavior. These investigations are essential for developing new synthetic routes and applications in various chemical industries (Dorofeenko et al., 1973).
Safety and Hazards
Properties
IUPAC Name |
2,3-dimethyl-1,3-benzothiazol-3-ium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NS.ClHO4/c1-7-10(2)8-5-3-4-6-9(8)11-7;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSYUUDKLRRXAO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2S1)C.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494922 | |
Record name | 2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20494922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706-67-2 | |
Record name | 2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20494922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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